molecular formula C16H24N4 B13996045 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine CAS No. 22849-77-0

4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine

Cat. No.: B13996045
CAS No.: 22849-77-0
M. Wt: 272.39 g/mol
InChI Key: DGDHSVMJKWYAPA-UHFFFAOYSA-N
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Description

4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is a compound belonging to the quinoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .

Industrial Production Methods

Industrial production methods for this compound often utilize high-performance liquid chromatography (HPLC) to ensure purity and consistency. The synthesis process may involve multiple steps, including reduction reactions using stannous chloride dihydrate in ethanol .

Chemical Reactions Analysis

Types of Reactions

4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Stannous chloride dihydrate, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine has a wide range of scientific research applications:

    Chemistry: Used as a scaffold for the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antimalarial properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine involves its interaction with various molecular targets. It can act as a ligand for coordination chemistry and may inhibit specific enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress and DNA binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

22849-77-0

Molecular Formula

C16H24N4

Molecular Weight

272.39 g/mol

IUPAC Name

4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine

InChI

InChI=1S/C16H24N4/c1-3-20(4-2)12-6-10-18-15-9-11-19-16-13(15)7-5-8-14(16)17/h5,7-9,11H,3-4,6,10,12,17H2,1-2H3,(H,18,19)

InChI Key

DGDHSVMJKWYAPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C=CC=C(C2=NC=C1)N

Origin of Product

United States

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